(3-Fluoro-4-methylbenzyl)(pyridin-3-ylmethyl)amine
Overview
Description
(3-Fluoro-4-methylbenzyl)(pyridin-3-ylmethyl)amine is a chemical compound with the molecular formula C14H15FN2 and a molecular weight of 230.28 g/mol . This compound is of interest in various fields of scientific research due to its unique structure, which combines a fluorinated benzyl group with a pyridinylmethylamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylbenzyl)(pyridin-3-ylmethyl)amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with pyridin-3-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylbenzyl)(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols .
Scientific Research Applications
(3-Fluoro-4-methylbenzyl)(pyridin-3-ylmethyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylbenzyl)(pyridin-3-ylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The fluorinated benzyl group and the pyridinylmethylamine moiety can interact with different binding sites, influencing the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-methylbenzyl)(pyridin-4-ylmethyl)amine: This compound has a similar structure but with the pyridinylmethylamine moiety attached at the 4-position of the pyridine ring.
(3-Fluoro-4-methylbenzyl)(pyridin-2-ylmethyl)amine: Another similar compound with the pyridinylmethylamine moiety attached at the 2-position of the pyridine ring.
Uniqueness
(3-Fluoro-4-methylbenzyl)(pyridin-3-ylmethyl)amine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring and the attachment of the pyridinylmethylamine moiety at the 3-position of the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N-(pyridin-3-ylmethyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-11-4-5-12(7-14(11)15)8-17-10-13-3-2-6-16-9-13/h2-7,9,17H,8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNFXRXNQFTQKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CN=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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